4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Thermal stability Crystal packing Formulation design

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 312‑51‑6) is a secondary sulfonamide that combines a 4‑nitrophenylsulfonyl moiety with a 4‑(trifluoromethyl)aniline residue (C₁₃H₉F₃N₂O₄S, MW 346.28). The electron‑withdrawing −NO₂ and −CF₃ groups define its reactivity profile, conferring differentiated crystallinity, lipophilicity, and hydrogen‑bonding capacity compared to non‑fluorinated or mono‑substituted analogs.

Molecular Formula C13H9F3N2O4S
Molecular Weight 346.28 g/mol
CAS No. 312-51-6
Cat. No. B3123704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
CAS312-51-6
Molecular FormulaC13H9F3N2O4S
Molecular Weight346.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9F3N2O4S/c14-13(15,16)9-1-3-10(4-2-9)17-23(21,22)12-7-5-11(6-8-12)18(19)20/h1-8,17H
InChIKeyJIHBEEHTSKTWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 312‑51‑6) – Procurement‑Grade Physicochemical Baseline and Structural Identity


4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 312‑51‑6) is a secondary sulfonamide that combines a 4‑nitrophenylsulfonyl moiety with a 4‑(trifluoromethyl)aniline residue (C₁₃H₉F₃N₂O₄S, MW 346.28) [1]. The electron‑withdrawing −NO₂ and −CF₃ groups define its reactivity profile, conferring differentiated crystallinity, lipophilicity, and hydrogen‑bonding capacity compared to non‑fluorinated or mono‑substituted analogs . It is primarily supplied as a 95–98 % pure solid (mp 150.5–151 °C) and serves as a building block in medicinal chemistry programs targeting carbonic anhydrase and TACE inhibition [2].

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide – Why In‑Class Substitution Compounds Require Rigorous Qualification


Structurally similar sulfonamides cannot be blindly interchanged because the combined −NO₂ and −CF₃ pharmacophores in 312‑51‑6 create a unique spatial and electronic signature that is absent in common analogs such as the non‑fluorinated 4‑nitro‑N‑phenylbenzenesulfonamide or the de‑nitrated N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide. Even the bis‑CF₃ analog (CAS 587‑57‑5) differs in steric bulk and lipophilicity, which can alter target‑binding kinetics and selectivity [1]. The quantitative evidence below demonstrates that melting point, crystallinity, and calculated lipophilicity diverge significantly, directly impacting formulation behavior, solubility, and reproducible biological outcomes .

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide – Directly Comparable Performance Metrics for Sourcing Decisions


Melting‑Point Elevation as a Crystallinity and Formulation Determinant

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide exhibits a melting point of 150.5–151 °C (ethyl acetate/hexane) , which is 15 °C higher than the non‑fluorinated analog 4‑nitro‑N‑phenylbenzenesulfonamide (135–136 °C) . The increase reflects stronger intermolecular C–F···H interactions imparted by the −CF₃ group. A higher‑melting, more crystalline solid can improve blending uniformity and reduce hygroscopicity in solid‑state formulations.

Thermal stability Crystal packing Formulation design

Lipophilicity Shift Drives Differential Membrane Permeability Potential

Calculated octanol‑water partition coefficients (XLogP3) place 4‑nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide at 3.6 [1], whereas the des‑CF₃ analog 4‑nitro‑N‑phenylbenzenesulfonamide gives XLogP3 ≈ 2.4 [2]. The +1.2 log unit shift increases the compound’s predicted passive permeability while maintaining sufficient aqueous solubility for biochemical assays. This balance is critical for achieving intracellular target engagement in anti‑protozoan programs where membrane crossing is a rate‑limiting step.

Lipophilicity LogP Permeability

Class‑Level Carbonic Anhydrase Selectivity Window

In a published series of nitroaromatic benzenesulfonamides, compounds bearing the 4‑NO₂–4′‑CF₃ substitution pattern displayed Ki values < 100 nM against protozoan α‑TcCA while remaining > 1 μM against the human off‑target hCA I (selectivity index > 10) [1]. Although the exact Ki for the 4‑NO₂–4′‑CF₃ phenylsulfonamide was not reported in isolation, the structure‑activity trend demonstrates that the combination of electron‑withdrawing groups on both rings is essential to achieve sub‑micromolar potency with a viable selectivity window over human isoforms.

Carbonic anhydrase Protozoan selectivity Isozyme profiling

Commercial Purity Benchmarking for Reproducible Research

Multiple authorized suppliers list 4‑nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide at a minimum purity of 97 % (HPLC) , whereas the closely related bis‑CF₃ analog (CAS 587‑57‑5) is typically offered at 95 % purity . The higher baseline purity reduces the risk of trace metal or halogenated impurities that can interfere with enzymatic assays or catalytic applications.

Purity Quality control Sourcing

4‑Nitro‑N‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide – Evidence‑Based Application Scenarios for Procurement Prioritization


Anti‑Protozoan Lead Generation (Chagas Disease & Leishmaniasis)

The compound’s predicted sub‑micromolar inhibition of Trypanosoma cruzi carbonic anhydrase (α‑TcCA) coupled with >10‑fold selectivity over human hCA I makes it a privileged scaffold for initiating hit‑to‑lead campaigns against Chagas disease [1]. Procurement should prioritize lots with ≥ 97 % purity to ensure consistent enzyme inhibition results.

TACE Inhibitor Synthesis Programs

As a benzenesulfonamide validated in the TACE inhibitor patent literature (US 8,633,196 B2), 312‑51‑6 serves as a versatile intermediate for introducing the 4‑nitrobenzenesulfonyl pharmacophore into more complex analogs [2]. Providers with documented residual solvent data (ethyl acetate/hexane) are preferred to avoid interference in cell‑based TNFα‑release assays.

Fragment‑Based Crystallography Screening

The compound’s moderate size (MW 346) and balanced logP (3.6) make it suitable for fragment‑based screening by X‑ray crystallography. Its higher melting point (150 °C) relative to non‑fluorinated analogs (135 °C) suggests a stable crystal lattice that may aid in obtaining high‑resolution co‑crystal structures .

Physicochemical Reference Standard for Fluorinated Sulfonamides

Because 312‑51‑6 is commercially available at 97 % purity from multiple independent sources, it can serve as a calibration standard for HPLC method development and as a control compound for evaluating the impact of −CF₃ substitution on solubility and permeability in sulfonamide libraries.

Quote Request

Request a Quote for 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.